1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
Overview
Description
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is an organic compound with the molecular formula C8H17N3O3. It is a liquid at room temperature and is known for its application in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles, a reaction known as the huisgen cycloaddition or "click chemistry"
Mode of Action
The azide group in 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane can participate in click chemistry reactions . In these reactions, the azide reacts with an alkyne to form a 1,2,3-triazole. This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for use in biological systems .
Pharmacokinetics
The compound’s solubility, molecular weight (20324 g/mol) , and other physicochemical properties suggest that it may have reasonable bioavailability
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by the presence of copper, which catalyzes the reaction . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Given its azido group, it is likely to participate in click chemistry reactions, which are widely used in bioconjugation, bioorthogonal chemistry, and material science .
Molecular Mechanism
Its azido group suggests that it may participate in click chemistry reactions, which involve the reaction of an azide with a terminal alkyne to form a stable triazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane can be synthesized through a multi-step process involving the reaction of ethylene oxide derivatives with sodium azide. The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the azido group without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane primarily undergoes click reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, forming triazole rings .
Common Reagents and Conditions:
Reagents: Alkynes, copper(I) catalysts.
Major Products: The major product of the azide-alkyne cycloaddition reaction is a 1,2,3-triazole derivative, which is a stable and biocompatible compound .
Scientific Research Applications
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is widely used in scientific research due to its versatility in click chemistry. Its applications include:
Chemistry: Synthesis of complex molecules and polymers.
Biology: Labeling and tracking of biomolecules.
Medicine: Development of drug delivery systems and diagnostic tools.
Comparison with Similar Compounds
- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane
- 3-Azido-1-propanamine
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
Uniqueness: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is unique due to its specific structure that allows for efficient and selective click reactions. Its ethoxyethoxy groups provide solubility in various solvents, making it versatile for different applications .
Properties
IUPAC Name |
1-azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-2-12-5-6-14-8-7-13-4-3-10-11-9/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRVSYHRAABCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251643 | |
Record name | Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215181-72-9 | |
Record name | Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215181-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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